Martinostat

Description

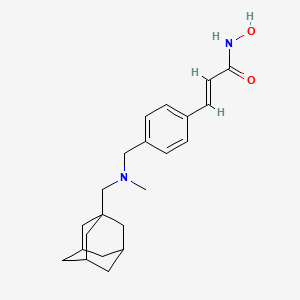

Structure

2D Structure

3D Structure

Properties

CAS No. |

1629052-58-9 |

|---|---|

Molecular Formula |

C22H30N2O2 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide |

InChI |

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+ |

InChI Key |

WNIDBXBLQFPAJA-VOTSOKGWSA-N |

Isomeric SMILES |

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3 |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Mechanistic and Molecular Characterization of Martinostat

Histone Deacetylase Isoform Selectivity and Binding Profile

Martinostat exhibits a distinct selectivity profile across the different classes of histone deacetylases, demonstrating potent inhibition of specific isoforms while showing reduced activity against others.

Specificity for Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3)

This compound is highly effective in inhibiting Class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. Biochemical assays utilizing recombinant human enzymes have established its potent inhibitory activity against these isoforms, with reported half-maximal inhibitory concentrations (IC50) in the subnanomolar to low nanomolar range. Specifically, this compound shows IC50 values of approximately 0.3 nM for HDAC1, 2.0 nM for HDAC2, and 0.6 nM for HDAC3. acs.orgcaymanchem.comaxonmedchem.comvulcanchem.com This high affinity signifies a strong interaction with the catalytic zinc ion within the active sites of these Class I HDACs, underscoring its role as a selective inhibitor for this enzyme class.

Interaction Characteristics with Class IIb Histone Deacetylase (HDAC6)

In addition to its potent activity against Class I HDACs, this compound also demonstrates inhibitory effects on the Class IIb histone deacetylase, HDAC6. Studies report an IC50 value of approximately 4.1 nM for HDAC6, indicating a strong, albeit slightly lower, affinity compared to Class I isoforms. acs.orgcaymanchem.comaxonmedchem.comguidetomalariapharmacology.org However, when assessed in cellular thermal shift assays (CETSA) using postmortem human tissue, this compound's target engagement with HDAC6 has not been consistently observed, suggesting that the physiological context, including the integrity of protein complexes, may influence its interaction with this isoform compared to assays performed with isolated recombinant proteins. nih.govacs.org

Quantitative Binding Affinities and Dissociation Kinetics

This compound's selectivity profile is further defined by its significantly reduced potency against other HDAC classes. For instance, its IC50 values against HDAC4, HDAC5, HDAC7, HDAC8, and HDAC9 are considerably higher, reported as 1,970 nM, 352 nM, >20,000 nM, >15,000 nM, and >15,000 nM, respectively. caymanchem.com This broad selectivity pattern highlights this compound's preference for Class I and, to a lesser extent, Class IIb HDACs.

In terms of binding kinetics, this compound exhibits properties suitable for in vivo imaging. Kinetic modeling in brain tissue indicates a high influx rate constant (K1) of approximately 0.65 mL/cm³/min. nih.gov The tracer demonstrates reversible binding, with a slow dissociation rate constant (k4) averaging around 0.0085 min⁻¹, which contributes to sustained tracer retention in target-rich areas. nih.gov High specific binding is suggested by a low nondisplaceable tissue uptake (VND) of 8.6 ± 3.7 mL/cm³ and high distribution volumes (VT) in the brain, indicative of substantial target HDAC density. nih.gov Target engagement in brain tissue has been observed at concentrations around and above 0.16 μM. nih.gov

Table 1: this compound HDAC Isoform Selectivity and Potency

| HDAC Isoform | Class | IC50 (nM) | Selectivity (vs. Class I) |

| HDAC1 | I | 0.3 | - |

| HDAC2 | I | 2.0 | - |

| HDAC3 | I | 0.6 | - |

| HDAC6 | IIb | 4.1 | ~14x |

| HDAC4 | IIa | 1,970 | ~6,500x |

| HDAC5 | IIa | 352 | ~1,170x |

| HDAC7 | IIa | >20,000 | >67,000x |

| HDAC8 | I | ~0.1 | - |

| HDAC9 | IIa | >15,000 | >50,000x |

| HDAC10 | IIb | N/A | N/A |

| HDAC11 | IV | N/A | N/A |

Note: IC50 values are approximate and derived from various studies using recombinant human enzymes. Selectivity is relative to HDAC1, HDAC2, and HDAC3. Data for HDAC8, HDAC10, and HDAC11 are less consistently reported in direct comparison with this compound's primary targets in the provided literature. acs.orgcaymanchem.comaxonmedchem.comvulcanchem.comguidetomalariapharmacology.org

Cellular and Biochemical Impacts on Histone Acetylation Dynamics

This compound's inhibition of HDAC activity leads to a direct biochemical consequence: an increase in the acetylation status of histone proteins, thereby influencing chromatin structure and gene expression.

Modulation of Histone H3 Lysine (B10760008) 9 (H3K9) Acetylation

In cellular studies, this compound has been demonstrated to effectively increase the acetylation levels of histone H3 at lysine 9 (H3K9ac). Treatment of human stem cell-derived neural progenitor cells with this compound, for example at 2.5 μM, results in a discernible elevation of H3K9 acetylation compared to control conditions. nih.gov Cellular assays have further quantified this effect, showing that this compound potently induces H3K9 acetylation with an EC50 value of 100 nM. acs.orgcaymanchem.com This biochemical modulation reflects the reversal of HDAC-mediated deacetylation, leading to a more open chromatin state at specific genomic loci.

Effects on Histone H4 Lysine 12 (H4K12) Acetylation

Similarly, this compound influences the acetylation status of histone H4 at lysine 12 (H4K12ac). Studies involving neural progenitor cells have confirmed that this compound treatment leads to elevated H4K12 acetylation levels. nih.govnih.gov The compound exhibits potent induction of H4K12 acetylation with an EC50 of 100 nM, consistent with its impact on H3K9 acetylation. acs.orgcaymanchem.com The acetylation of H4K12 is recognized as a significant epigenetic mark associated with active gene transcription and is particularly implicated in cellular processes such as learning and memory. frontiersin.orgepigenie.com Therefore, this compound's ability to increase this specific histone modification suggests a direct impact on neuronal function and plasticity.

Table 2: Cellular Effects of this compound on Histone Acetylation

| Histone Mark | Observed Effect | EC50 (nM) |

| H3K9ac | Increase | 100 |

| H4K12ac | Increase | 100 |

Note: EC50 values represent the concentration of this compound required to achieve 50% of the maximal effect on histone acetylation. acs.orgcaymanchem.com

Compound List:

This compound: A hydroxamic acid-based histone deacetylase inhibitor and PET imaging agent.

SAHA (Vorinostat): A well-characterized, non-selective histone deacetylase inhibitor used as a benchmark in some studies.

Transcriptional and Gene Expression Regulatory Mechanisms

Histone deacetylases (HDACs) are critical enzymes that play a fundamental role in regulating gene expression by removing acetyl groups from histones and non-histone proteins. This process influences chromatin structure, thereby affecting the accessibility of DNA to transcription factors and ultimately controlling gene transcription. This compound's action as an HDAC inhibitor impacts these mechanisms, leading to broad changes in gene expression patterns.

Inducement of Transcriptional Reprogramming

HDAC inhibitor-induced transcriptional reprogramming is a key mechanism believed to contribute to the therapeutic benefits of this class of compounds acs.orgresearchgate.net. By inhibiting HDAC activity, this compound can lead to increased histone acetylation, which generally results in a more open chromatin structure and the activation of gene transcription nih.govnih.govresearchgate.net. This reprogramming can affect a wide array of genes, including those involved in neuronal function and plasticity. Studies have shown that this compound treatment in neural progenitor cells can lead to significant alterations in gene transcript levels, demonstrating its capacity to induce widespread transcriptional changes nih.govnih.govresearchgate.net.

Regulation of Gene Transcripts Associated with Synaptic Plasticity (e.g., BDNF, SYP)

This compound has been shown to modulate the expression of genes critical for synaptic plasticity and neuronal function. Specifically, treatment with this compound has been observed to increase the transcript levels of brain-derived neurotrophic factor (BDNF) and synaptophysin (SYP) nih.govresearchgate.netjci.orgtmmorin.com. BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity, while SYP is a major protein component of synaptic vesicles, essential for neurotransmitter release and synaptic function nih.govmdpi.com. The upregulation of these genes by this compound suggests a role in enhancing or restoring mechanisms underlying learning, memory, and cognitive processes nih.govnih.govharvard.edueurekalert.orgnih.govpsypost.org.

Influence on Gene Expression Related to Neurodegeneration (e.g., GRN)

Beyond synaptic plasticity, this compound also influences gene expression related to neurodegenerative processes. Research indicates that this compound treatment can lead to an increase in the transcript levels of progranulin (GRN) nih.govnih.govresearchgate.net. Progranulin is a secreted glycoprotein (B1211001) involved in various cellular processes, including lysosomal trafficking and inflammation, and its dysfunction has been implicated in neurodegenerative diseases such as frontotemporal dementia nih.govnih.govresearchgate.net. The modulation of GRN by this compound highlights its potential to influence pathways associated with neuroprotection or neurodegeneration, aligning with the broader role of HDAC dysregulation in these conditions harvard.edueurekalert.orgnih.govpsypost.orgmartinos.orgnih.gov.

Non-Histone Protein Interactions and Post-Translational Modifications

While primarily known for their role in histone deacetylation, HDACs also deacetylate a variety of non-histone proteins, impacting their stability, localization, and activity. This compound's interactions extend beyond canonical histone targets, revealing a complex network of protein associations.

Engagement with Native Histone Deacetylase Multiprotein Complexes

This compound engages with native histone deacetylase multiprotein complexes, which are essential for their catalytic activity and substrate specificity acs.orgresearchgate.netdrugbank.com. Studies using cellular thermal shift assays (CETSA) and biochemical profiling have confirmed that this compound robustly binds to Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, in both cellular and postmortem brain tissue acs.orgnih.govnih.govmedrxiv.org. While some studies suggest potential engagement with Class IIb HDAC6, CETSA data in myocardial tissue did not show stabilization for HDAC6 medrxiv.org. However, chemoproteomic profiling has identified HDAC2 and HDAC6 as significant interacting partners, indicating a broader engagement profile within the cell acs.orgresearchgate.netresearchgate.netnih.govresearcher.life. These complexes, such as the NuRD and SIN3B complexes, are involved in chromatin remodeling and transcriptional regulation drugbank.com.

Chemoproteomic Profiling of Associated Interacting Proteins (e.g., Synaptotagmins, Neuronal Pentraxin 2, CDK5, CABLES2)

Chemoproteomic profiling using a synthetic probe based on this compound's scaffold has revealed unique interacting partners beyond the HDAC family acs.orgresearchgate.netresearchgate.netnih.govresearcher.life. These studies have identified synaptic proteins from the synaptotagmin (B1177969) (SYT) family, including SYT1, SYT2, and SYT5, as well as neuronal pentraxin 2 (NPTX2) acs.orgresearchgate.netresearchgate.netnih.govresearcher.life. Synaptotagmins are involved in synaptic vesicle trafficking and neurotransmitter release, processes crucial for synaptic plasticity acs.orgmdpi.com. Neuronal pentraxin 2 is an activity-dependent protein implicated in guiding synaptic plasticity researchgate.netuniprot.org. Additionally, proteins such as CDK5 (cyclin-dependent kinase 5) and CABLES2 (CDK5 and AB1-like protein 2) have been identified in association with this compound-engaged HDAC complexes acs.org. The interaction with SYTs is particularly noteworthy, as prior work suggests these proteins may be direct gene targets of the HDACs that this compound engages acs.org.

Implications for Cellular Protein Function and Dynamics

This compound's primary mechanism of action involves the inhibition of specific histone deacetylase isoforms. This inhibition directly impacts the acetylation status of its protein targets, leading to downstream effects on cellular functions and dynamics.

HDAC Inhibition Profile: this compound demonstrates potent inhibitory activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as Class IIb HDAC6. It exhibits significant selectivity for these isoforms over other HDAC families, including Class IIa (HDAC4, -5, -7, -9) and Class III/IV isoforms caymanchem.commedrxiv.org. This targeted inhibition is key to understanding its functional implications.

Impact on Histone Acetylation and Gene Transcription: Upon binding to HDACs, this compound prevents the deacetylation of histones. This leads to an accumulation of acetylated histones, particularly at lysine residues such as H3K9 and H4K12 caymanchem.comnih.govacs.org. Increased histone acetylation generally results in a more relaxed chromatin structure, promoting the accessibility of DNA to transcription machinery. Consequently, genes associated with crucial cellular functions can be upregulated. Research indicates that this compound treatment can lead to the increased transcription of genes involved in synaptic plasticity, such as BDNF (brain-derived neurotrophic factor) and SYP (synaptophysin), as well as genes implicated in neurodegeneration, such as GRN (progranulin) nih.gov. This modulation of gene expression highlights this compound's role in influencing neuronal function and adaptation.

Engagement with Non-Histone Proteins and Protein Complexes: Beyond its well-established role in histone acetylation, this compound has been shown to interact with non-histone proteins and to be part of larger protein complexes. Chemoproteomic analyses have identified synaptic proteins from the synaptotagmin (SYT) family and neuronal pentraxin 2 (NPTX2) as potential interacting partners of this compound broadinstitute.orgnih.gov. Additionally, MAP1B has been suggested as a potential binding partner through which HDAC2 might interact with synaptotagmins acs.org. These findings suggest that this compound's influence extends beyond direct HDAC inhibition, potentially affecting the dynamics and function of protein complexes involved in synaptic signaling and neuronal regulation.

Regional Distribution and Disease-Related Protein Dynamics: In vivo imaging studies using radiolabeled this compound ([¹¹C]this compound) have revealed differential regional uptake in the human brain, indicating varying levels of HDAC expression across different brain regions nih.govresearchgate.net. Higher uptake is observed in cortical gray matter compared to white matter, with lower expression detected in the hippocampus and amygdala nih.gov. These regional differences in HDAC availability, and consequently this compound binding, are associated with specific cellular functions. For instance, in patients with Alzheimer's disease (AD), reduced [¹¹C]this compound uptake has been correlated with increased amyloid-β and tau PET signals and cognitive decline, suggesting a role for Class I HDACs in maintaining protein homeostasis and neuronal health in AD researchgate.net. Similarly, in bipolar disorder, regional this compound uptake has been linked to attention and emotion regulation, implying that HDACs modulate these critical brain functions researchgate.net.

Data Tables:

Table 1: this compound Inhibition of Histone Deacetylase (HDAC) Isoforms This table summarizes the inhibitory potency of this compound against various HDAC isoforms, as determined by IC₅₀ values.

| HDAC Isoform | IC₅₀ (nM) | Selectivity Category |

| HDAC1 | 0.3 | Class I |

| HDAC2 | 2.0 | Class I |

| HDAC3 | 0.6 | Class I |

| HDAC6 | 4.1 | Class IIb |

| HDAC4 | 1,970 | Class IIa |

| HDAC5 | 352 | Class IIa |

| HDAC7 | >20,000 | Class IIa |

| HDAC8 | >15,000 | Class I |

| HDAC9 | >15,000 | Class IIa |

Data sourced from caymanchem.com.

Table 2: this compound's Effect on Histone Acetylation This table shows the concentration at which this compound elicits a half-maximal increase in histone acetylation levels in primary mouse neuronal cells.

| Target Acetylation Site | EC₅₀ (nM) |

| Histone H3 Lysine 9 (H3K9ac) | 100 |

| Histone H4 Lysine 12 (H4K12ac) | 100 |

Data sourced from caymanchem.com, acs.org, nih.gov.

Table 3: Identified Protein Interacting Partners of this compound This table lists proteins identified through chemoproteomic studies as potential interacting partners of this compound or its target complexes.

| Protein Family/Name | Potential Role/Context | Source(s) |

| Synaptotagmin (SYT) family | Synaptic vesicle trafficking, calcium signaling | broadinstitute.orgnih.gov |

| Neuronal Pentraxin 2 (NPTX2) | Synaptic plasticity, neuronal development | broadinstitute.orgnih.gov |

| Microtubule-associated protein 1B (MAP1B) | Microtubule dynamics, neuronal development, autophagy | acs.org |

These findings underscore this compound's multifaceted impact on cellular protein function, influencing gene expression through histone modification and potentially modulating the activity of protein complexes involved in neuronal signaling and plasticity.

Radiochemistry and Advanced Imaging Methodologies of 11c Martinostat

Radiosynthesis Pathways of Carbon-11 (B1219553) Labeled Martinostat

The successful imaging of HDACs with [11C]this compound relies on a robust and efficient radiosynthesis process that consistently produces the tracer with high purity and specific activity.

The radiosynthesis of [11C]this compound is typically achieved through the methylation of a suitable precursor molecule. One established method utilizes [11C]methyl triflate ([11C]CH3OTf) as the methylating agent. researchgate.netnih.gov This highly reactive agent facilitates the efficient incorporation of the carbon-11 isotope.

The process involves trapping [11C]methyl triflate in a solution containing the desmethyl precursor (precursor 1) dissolved in a solvent such as anhydrous ethanol. researchgate.netnih.gov The reaction proceeds rapidly at ambient temperature. researchgate.netnih.gov An alternative, earlier method employed [11C]methyl iodide ([11C]MeI) in dimethyl sulfoxide (DMSO). researchgate.netnih.gov However, the use of [11C]methyl triflate is noted for often providing higher yields, shorter reaction times, and requiring lower temperatures and smaller amounts of precursor compared to [11C]methyl iodide. researchgate.net The reaction is followed by purification, commonly using high-performance liquid chromatography (HPLC), to isolate the final [11C]this compound product. researchgate.netnih.gov

Significant effort has been directed towards optimizing the automated radiosynthesis of [11C]this compound to ensure its suitability for human use. By employing the [11C]methyl triflate strategy, researchers have achieved consistent production of the radiotracer in quantities sufficient for clinical studies. researchgate.netnih.gov The synthesis, including HPLC purification and formulation via solid-phase extraction, can be completed in approximately 40 minutes. researchgate.netnih.gov This optimized process yields formulated [11C]this compound with a non-decay corrected radiochemical yield of 11.4 ± 1.1% and a high molar activity of 369 ± 53 GBq/μmol. researchgate.netnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Radiolabeling Agent | [11C]methyl triflate | researchgate.netnih.gov |

| Precursor Amount | 2 mg | researchgate.netnih.gov |

| Reaction Time | 5 minutes | researchgate.netnih.gov |

| Total Synthesis Time | 40 minutes | researchgate.netnih.gov |

| Radiochemical Yield (non-decay corrected) | 11.4 ± 1.1% | researchgate.netnih.gov |

| Molar Activity | 369 ± 53 GBq/μmol | researchgate.netnih.gov |

| Formulated Activity | 1.5 - 1.8 GBq (41 - 48 mCi) | researchgate.netnih.gov |

Positron Emission Tomography (PET) Imaging Modalities and Quantification

[11C]this compound PET imaging allows for the non-invasive quantification and mapping of HDAC expression in the brain, providing valuable insights into neuroepigenetic processes in both healthy and diseased states. nih.govneurology.orgnih.gov

PET studies using [11C]this compound have demonstrated its ability to quantify the density of class I/IIb HDAC enzymes in vivo. acs.orgnih.gov The radiotracer successfully crosses the blood-brain barrier and shows high uptake in various brain regions, including the cortex, cerebellum, and subcortical areas. nih.gov The regional distribution of the tracer is heterogeneous, reflecting the varying density of HDACs throughout the brain. nih.gov For instance, the highest uptake is observed in the putamen and cerebellum, while the lowest levels in gray matter are seen in the hippocampus and amygdala. nih.gov This imaging modality has been applied to study HDAC expression in neurodegenerative conditions such as Alzheimer's disease and dementia with Lewy bodies. neurology.orgnih.gov

To accurately quantify HDAC levels, the dynamic data acquired during a [11C]this compound PET scan is analyzed using kinetic modeling. acs.orgnih.gov Studies in nonhuman primates have shown that a two-tissue compartment model (2TCM) best describes the kinetic properties of [11C]this compound in the brain. nih.gov This model allows for the estimation of several micro-parameters that describe the tracer's transport and binding. nih.gov

The rate constant K1, representing the transport of the tracer from plasma to the brain tissue, is high (average of 0.65 mL/cm³/min), which is consistent with the excellent blood-brain barrier penetration of [11C]this compound. acs.orgnih.gov Conversely, the dissociation rate constant from the specific binding compartment, k4, is small (average of 0.0085 min⁻¹), indicating slow clearance from HDAC-rich tissue. acs.orgnih.govnih.gov The total distribution volume (VT), a measure of radiotracer binding, is high, with baseline values ranging from 29.9 to 54.4 mL/cm³. acs.orgnih.govnih.gov

| Kinetic Parameter | Average Value | Range | Significance |

|---|---|---|---|

| K1 (Uptake Rate) | 0.65 mL/cm³/min | 0.39 - 0.89 mL/cm³/min | Rapid uptake from blood, excellent BBB penetration. acs.orgnih.gov |

| k2 (Efflux Rate) | 0.85 min⁻¹ | 0.52 - 1.50 min⁻¹ | Rate of tracer returning from tissue to plasma. nih.gov |

| k3 (Association Rate) | 0.34 min⁻¹ | 0.29 - 0.40 min⁻¹ | Rate of tracer binding to specific sites. nih.gov |

| k4 (Dissociation Rate) | 0.0085 min⁻¹ | 0.0071 - 0.0099 min⁻¹ | Slow dissociation from specific binding sites. acs.orgnih.govnih.gov |

A key aspect of validating a PET radiotracer is confirming its specific binding to the intended target. For [11C]this compound, specific binding is demonstrated through blocking studies, where a non-radioactive version of the compound is administered to occupy the HDAC binding sites. nih.gov These studies show a significant, dose-dependent reduction in the [11C]this compound signal, confirming that the tracer is binding specifically to HDACs. nih.gov

The high baseline distribution volume (VT) values, combined with a low nondisplaceable tissue uptake (VND) of 8.6 ± 3.7 mL/cm³, indicates a high level of specific binding and reflects the high density of HDACs in the brain. acs.orgnih.govnih.gov Furthermore, these blocking studies have shown that unlabeled this compound can achieve very high target occupancy, up to 99%, demonstrating the tracer's utility for quantifying drug-target engagement in the development of new HDAC inhibitor therapies. acs.orgnih.govnih.gov

| Binding Parameter | Value | Indication |

|---|---|---|

| Baseline Distribution Volume (VT) | 29.9 - 54.4 mL/cm³ | High tracer binding, reflecting high HDAC density. acs.orgnih.govnih.gov |

| Nondisplaceable Tissue Uptake (VND) | 8.6 ± 3.7 mL/cm³ | Suggests a high level of specific binding. acs.orgnih.govnih.gov |

| Target Occupancy (with blocking dose) | Up to 99% | Demonstrates utility for drug occupancy studies. acs.orgnih.govnih.gov |

Preclinical Applications and Biological Insights Derived from Martinostat Research

Neurobiological Applications and Insights

Elucidating Mechanisms of Neuroplasticity and Cognitive Function Through Histone Deacetylase Modulation

Histone deacetylases (HDACs) are key epigenetic regulators implicated in a broad range of central nervous system (CNS) dysfunctions, including neurodegenerative diseases and neuropsychiatric disorders. They play a critical role in maintaining neural cell identity, survival, and the activity-dependent regulation of neuroplasticity researchgate.netjci.orgnih.govacs.org. Martinostat, as a selective PET imaging probe for class I HDACs, has been instrumental in mapping HDAC expression in the living human brain researchgate.netnih.gov.

Studies utilizing [¹¹C]this compound have revealed region-specific distribution patterns of HDACs in the healthy brain, with higher expression observed in cortical gray matter compared to white matter. Notably, the hippocampus and amygdala exhibit lower HDAC expression nih.gov. This differential expression is hypothesized to correlate with transcriptional activity and chromatin-mediated plasticity, as regions with lower [¹¹C]this compound uptake, such as the hippocampus, are often enriched in genes associated with memory and neuroplasticity, like BDNF and SYP nih.gov.

Furthermore, this compound has been employed to investigate the link between HDAC levels and cognitive function in disease states. In schizophrenia, reduced HDAC expression, as measured by [¹¹C]this compound uptake in the dorsolateral prefrontal cortex (DLPFC), has been correlated with impaired cognitive performance jci.orgeurekalert.org. Similarly, in Alzheimer's disease (AD), [¹¹C]this compound PET analysis has indicated a reduction in HDAC I availability, which appears to mediate the detrimental effects of amyloid-β and tau pathology on brain atrophy and cognitive decline nih.govresearchgate.net. These findings underscore the potential of this compound in understanding the epigenetic underpinnings of cognitive disorders and evaluating therapeutic interventions targeting HDACs.

| Brain Region | Relative [¹¹C]this compound Uptake | Associated Genes/Processes |

| Cortical Gray Matter | Higher | General neural function |

| White Matter | Lower than Gray Matter | Myelination, axonal transport |

| Hippocampus | Lowest (among gray matter) | Memory, neuroplasticity (e.g., BDNF, SYP) |

| Amygdala | Low | Emotion processing |

Cancer Biology Research

Preclinical Studies in Cancer Xenograft Models (e.g., Castration-Resistant Prostate Cancer)

This compound and related HDAC inhibitors have been investigated in preclinical cancer models, particularly in castration-resistant prostate cancer (CRPC). A study involving the 22Rv1 xenograft model demonstrated that a novel HDAC inhibitor, CN133, achieved a significant 50% reduction in tumor volume compared to placebo, exhibiting greater efficacy than the established HDAC inhibitor SAHA researchgate.netnih.govresearchgate.net. In this research, [¹¹C]this compound PET imaging was utilized to monitor the therapeutic effects of CN133, highlighting its potential as a tool for evaluating treatment response in vivo researchgate.netnih.gov.

Another study explored the efficacy of panobinostat, another HDAC inhibitor, in Diffuse Intrinsic Pontine Glioma (DIPG) models. Panobinostat showed pre-clinical efficacy in vitro and in short-term in vivo studies, reducing tumor cell proliferation and increasing histone acetylation, indicating target engagement plos.org. However, prolonged treatment led to toxicity, and reduced, well-tolerated doses did not significantly improve survival in specific mutant tumor models, suggesting dose-related challenges plos.org.

| Treatment Group | Tumor Volume Reduction (vs. Placebo) | Comparative Efficacy |

| CN133 | 50% | More efficacious than SAHA |

| SAHA | (Not specified, but less effective) | (Not specified) |

Mechanistic Investigations of Anti-tumor Effects in Cellular Models (e.g., Androgen Receptor Signaling Pathway Inhibition)

The anti-tumor effects of HDAC inhibitors in cancer are often linked to the modulation of critical signaling pathways. In CRPC, the inhibition of the Androgen Receptor (AR) signaling pathway has been a key focus. Research has shown that CN133 exerts its anti-tumor effects by inhibiting AR signaling, which is associated with decreased expression of HDAC 2 and 3 proteins researchgate.netnih.gov.

Furthermore, HDAC6 has been identified as a regulator of Heat Shock Protein 90 (Hsp90), which in turn stabilizes the AR. Inhibition of HDAC6 by agents like belinostat (B1667918) can suppress Hsp90 activity, leading to AR degradation and preventing the development of a castration-resistant phenotype in prostate cancer cells mdpi.com. Studies on AR-null prostate cancer cell lines have also indicated that certain HDAC inhibitors can inhibit the growth of these cells and downregulate AR expression, suggesting a broad impact on AR-driven oncogenesis mdpi.commdpi.com.

Research into Histone Deacetylase-Driven Mechanisms of Anticancer Resistance

Histone deacetylases (HDACs) play a significant role in the development of anticancer resistance through various epigenetic and non-epigenetic mechanisms oaepublish.comfrontiersin.org. Aberrant HDAC activity can influence key oncogenic signaling pathways, such as MAPK and PI3K/AKT, promoting the survival of cancer cells despite therapeutic intervention mdpi.com. Moreover, HDACs can modulate the tumor microenvironment, suppressing anti-tumor immune responses and contributing to resistance against immunotherapies mdpi.com.

HDAC inhibitors (HDACis) are being explored as agents to overcome these resistance mechanisms, aiming to restore drug sensitivity by inducing cell death, inhibiting proliferation, and enhancing immune responses frontiersin.orgmdpi.com. While HDACis show promise, challenges related to toxicity and the emergence of resistance, such as through drug efflux transporters, have been noted in preclinical and clinical settings for agents targeting CRPC researchgate.netoaepublish.com. Combination therapies involving HDAC inhibitors are being investigated to improve efficacy and circumvent resistance pathways researchgate.netoaepublish.comfrontiersin.org.

Extracerebral Organ Systems Research

Investigations of Histone Deacetylase Expression in Myocardium

This compound has also been utilized to investigate HDAC expression in extracerebral organs, notably the myocardium. PET imaging studies with [¹¹C]this compound have revealed that HDAC density, as indicated by tracer uptake, is significantly higher in the human myocardium compared to skeletal muscle, being approximately eight times greater medrxiv.orgmedrxiv.org. These findings, supported by ex vivo assays, confirm this compound's specificity for class I HDACs in cardiac tissue medrxiv.org.

The elevated HDAC expression in the myocardium suggests a crucial role for epigenetic regulation in tissues with high energetic demands and metabolic plasticity medrxiv.orgmedrxiv.org. HDACs are known to be involved in cardiac hypertrophy and fibrosis in preclinical models, and the ability to image myocardial HDAC expression in vivo with agents like this compound opens avenues for exploring the therapeutic potential of HDAC inhibition in cardiovascular diseases, including heart failure medrxiv.orgresearchgate.net.

| Tissue Type | Mean [¹¹C]this compound Uptake (SUV) | Comparison to Myocardium |

| Myocardium | 4.4 ± 0.6 | Baseline |

| Skeletal Muscle | 0.54 ± 0.29 | ~8 times lower |

Compound List:

this compound

CN133

SAHA (Vorinostat)

Panobinostat

Belinostat

Romidepsin

Entinostat

Jazz90

Jazz167

TSA (Trichostatin A)

Studies on Epigenetic Regulation in Adipose Tissue

Studies employing this compound have specifically investigated the distribution and relative levels of Class I HDACs within different types of human adipose tissue, namely brown adipose tissue (BAT) and white adipose tissue (WAT). These investigations aim to understand how epigenetic machinery, as represented by HDAC expression, is engaged in tissues with distinct metabolic roles and energetic demands.

Research has demonstrated that this compound uptake, a proxy for Class I HDAC density, is significantly higher in brown adipose tissue (BAT) compared to white adipose tissue (WAT) medrxiv.orgmedrxiv.org. This finding suggests a greater reliance on, or expression of, Class I HDACs in BAT, which is metabolically active and specialized for thermogenesis.

Comparative HDAC Expression in Adipose Tissue:

| Tissue Type | [¹¹C]this compound Uptake (SUV) | Relative Expression (vs. WAT) | Key HDACs Upregulated in BAT |

| Brown Adipose Tissue | 0.96 ± 0.29 | 5.6-fold higher | HDAC2, HDAC3 |

| White Adipose Tissue | 0.17 ± 0.08 | 1-fold | - |

Note: SUV (Standardized Uptake Value) is a common metric in PET imaging representing the ratio of the radiotracer concentration in tissue to the injected dose per unit of body mass. The relative expression is calculated from the provided mean values.

Further analysis using quantitative polymerase chain reaction (qPCR) on adipose tissue specimens corroborated these PET imaging findings. qPCR confirmed a higher expression of Class I HDACs in BAT compared to WAT. Specifically, HDAC2 and HDAC3 mRNA levels were found to be approximately 2.6-fold and 2.7-fold higher in BAT, respectively, when compared to WAT medrxiv.orgmedrxiv.org.

The elevated levels of Class I HDACs in BAT, as revealed by this compound imaging and gene expression analysis, indicate that epigenetic regulation likely plays a substantial role in tissues characterized by high energetic demands and significant metabolic plasticity medrxiv.orgmedrxiv.org. This suggests that modulating these epigenetic enzymes could be a potential avenue for influencing the metabolic activity and function of adipose tissue.

Martinostat S Role in Epigenetic Drug Discovery and Development Research

Facilitation of In Vivo Drug Target Engagement Studies

Martinostat, particularly when radiolabeled with carbon-11 (B1219553) ([11C]this compound), has become an invaluable tool in epigenetic drug discovery, primarily for its role in positron emission tomography (PET) imaging. wikipedia.org This technique allows for the non-invasive, real-time visualization and quantification of histone deacetylase (HDAC) enzymes in living subjects, including the human brain. wikipedia.orgnih.gov Its development was a significant breakthrough, as earlier radiolabeled HDAC inhibitors showed poor penetration of the blood-brain barrier. nih.gov this compound's ability to cross this barrier and bind selectively to a subset of class I (HDAC1, 2, 3) and class IIb (HDAC6) enzymes facilitates critical in vivo studies of drug behavior and target interaction. nih.govnih.gov

Quantification of Drug-Occupancy Relationships for Histone Deacetylase Inhibitors

A key application of [11C]this compound is the in vivo quantification of drug-target engagement, which is crucial for the development of new HDAC inhibitors. nih.gov By using PET imaging, researchers can measure the degree to which a therapeutic candidate occupies its target HDAC enzymes in the brain at various doses. This is achieved by performing a "baseline" scan with [11C]this compound alone, followed by a second scan after administration of the unlabeled investigational drug. nih.govacs.org The reduction in the [11C]this compound signal in the second scan directly correlates to the occupancy of the target by the new drug. nih.gov

Studies in nonhuman primates have demonstrated the robustness of this approach. nih.govturkjps.org For instance, blocking studies with unlabeled this compound showed a dose-dependent reduction in the binding of [11C]this compound, with occupancy changes of up to 99% at doses approaching full enzyme saturation. turkjps.orgmdpi.com This confirms the specific and reversible binding of the radiotracer, making it a useful tool to quantify drug-occupancy relationships. nih.gov Kinetic analysis from these studies provides detailed insights into the binding properties of the radiotracer, which are essential for accurately modeling occupancy. nih.gov

| Parameter | Average Value | Range | Description |

|---|---|---|---|

| K1 (mL/cm3/min) | 0.65 | 0.39–0.89 | Rate constant for transfer from plasma to the initial tissue compartment (reflects uptake/perfusion). nih.govnih.gov |

| k2 (min-1) | 0.85 | 0.52–1.50 | Rate constant for transfer from the initial tissue compartment back to plasma. nih.gov |

| k3 (min-1) | 0.34 | 0.29–0.40 | Rate constant for transfer from the initial to the specific binding compartment. nih.gov |

| k4 (min-1) | 0.0085 | 0.0071–0.0099 | Rate constant for dissociation from the specific binding compartment. nih.govacs.org |

| VT (mL/cm3) | N/A | 29.9–54.4 | Total distribution volume at baseline, reflecting tracer concentration in tissue vs. plasma at equilibrium. turkjps.orgmdpi.com |

| VND (mL/cm3) | 8.6 ± 3.7 | N/A | Nondisplaceable distribution volume, suggesting high specific binding. nih.govturkjps.org |

This ability to directly measure target engagement in the central nervous system (CNS) helps researchers understand the relationship between drug dosage, target occupancy, and therapeutic effect, thereby accelerating the development of novel HDAC-targeting drugs for neurological and psychiatric disorders. nih.govnih.gov

Assessment of Blood-Brain Barrier Penetration of Novel Therapeutic Candidates

The development of drugs targeting CNS disorders is frequently hampered by the blood-brain barrier (BBB), which prevents many compounds from reaching their intended targets in the brain. This compound was specifically designed to overcome this challenge, exhibiting uniquely high brain penetration for a hydroxamic acid-based inhibitor. nih.gov This property not only makes it an effective imaging agent but also a tool for assessing the BBB penetration of other novel compounds. nih.govacs.org

Researchers can use [11C]this compound in competitive binding studies to indirectly measure the brain uptake of a new therapeutic candidate. If a novel, unlabeled drug effectively crosses the BBB and engages HDAC enzymes, it will displace [11C]this compound and reduce the PET signal. nih.gov This method has been successfully used to quantify the target engagement of structurally distinct, brain-penetrant HDAC inhibitors. For example, pretreatment with CN54, a heterocycle-capped hydroxamate HDAC inhibitor, resulted in a quantifiable 40% reduction in [11C]this compound binding in the rat brain. nih.govacs.org Similarly, this technique highlighted a novel, highly brain-penetrant inhibitor, CN147, which demonstrated a significant 23% blockade of the radiotracer's binding. acs.org These studies validate that [11C]this compound PET imaging is a valuable platform for screening and validating the CNS penetrance of new chemical entities in preclinical research, providing a clear advantage over methods that rely solely on post-mortem tissue analysis. nih.gov

Design and Evaluation of this compound Analogues and Related Epigenetic Modulators

The success of this compound as a research tool and its potent inhibitory profile have spurred further investigation into related chemical structures. The goal is to develop compounds with improved properties, such as enhanced selectivity for specific HDAC isoforms or novel mechanisms of action like targeted protein degradation.

Structure-Activity Relationship Studies for Enhanced Isoform Selectivity

While specific structure-activity relationship (SAR) studies on a broad series of this compound analogues are not extensively detailed in published literature, analysis of this compound's own binding provides insight into the chemical features governing its selectivity. This compound is a hydroxamic acid-based inhibitor, a class of compounds that typically feature three key components: a zinc-binding group (the hydroxamic acid), a hydrophobic linker (the cinnamoyl group in this compound), and a surface recognition "cap" group (the adamantyl moiety). nih.govturkjps.org

This compound demonstrates potent inhibition of class I HDACs (HDAC1, 2, 3) and class IIb HDAC6, with significantly lower activity against other isoforms. probechem.com Structural analyses confirm that this compound binds efficiently within the ligand-binding pockets of these isoenzymes. The selectivity is influenced by interactions between the inhibitor and specific amino acid residues that differ between HDAC isoforms. For instance, hydrophobic interactions with residues in the binding site are key determinants of potency and selectivity. The development of a fluorinated this compound analogue was undertaken to better understand the chemical determinants of brain penetrance, demonstrating that modifications to the core structure can be made to fine-tune its properties.

Development of Targeted Protein Degraders (e.g., PROTACs) Based on Histone Deacetylase Inhibition Principles

A promising frontier in drug discovery is the development of PROteolysis-TArgeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. This strategy is being applied to HDACs, leveraging the chemical principles exemplified by inhibitors like this compound. mdpi.com

While no studies explicitly name this compound in a PROTAC, researchers have successfully designed HDAC-targeting PROTACs using scaffolds from the same chemical class. These molecules typically link an HDAC inhibitor to a ligand for an E3 ubiquitin ligase. mdpi.com For example, PROTACs have been developed using a vorinostat-like ligand, which, like this compound, features a hydroxamic acid zinc-binding group and a phenyl cap. nih.gov These degraders have shown the ability to selectively induce the degradation of class I HDACs 1-3 in a time- and concentration-dependent manner. This approach offers a novel therapeutic modality, as eliminating the target protein can lead to a more profound and durable biological effect than simple inhibition. The design principles are directly applicable to this compound's hydroxamic acid scaffold, suggesting its potential as a component in future HDAC-targeting PROTACs.

Future Directions in Epigenetic Therapeutics Research and Probe Development

The advent of this compound has opened new avenues for understanding the role of HDACs in health and disease, paving the way for future advancements in epigenetic research. wikipedia.org One of the most significant future directions is the application of [11C]this compound imaging in clinical diagnostics and patient stratification. wikipedia.org By enabling the in vivo visualization of HDAC expression, this tool could potentially identify biomarkers for various CNS disorders, including Alzheimer's disease, schizophrenia, and bipolar disorder, where altered HDAC levels have been implicated. nih.gov

Furthermore, [11C]this compound will continue to be a critical tool in the development of the next generation of HDAC inhibitor drugs. Its ability to quantify target engagement in the human brain allows for more informed dose-finding studies and provides a direct link between a drug's mechanism of action and its clinical effects. wikipedia.org This can help de-risk clinical trials and accelerate the approval of more effective and selective epigenetic therapies.

Research is also expanding to better understand the precise binding profile of this compound. Chemoproteomic studies using synthetic probes based on the this compound scaffold have begun to uncover unique interacting protein partners beyond HDACs, including synaptic proteins. This suggests that the effects of this compound may be more complex than initially understood and could involve the modulation of HDAC-containing protein complexes that regulate synaptic plasticity. Future work will aim to delineate these complex interactions to better understand neuroepigenetic dysregulation in psychiatric and neurological conditions.

Finally, the chemical scaffold of this compound serves as a foundation for developing new and improved imaging probes. Future probes may be designed with even greater selectivity for individual HDAC isoforms or with different radioisotopes to allow for longer imaging times. These next-generation tools will provide a more granular view of the epigenetic landscape in the brain, furthering our ability to develop targeted therapies for a range of currently intractable diseases.

Q & A

Q. What is the HDAC selectivity profile of Martinostat, and how is it validated experimentally?

this compound exhibits high affinity for class I HDACs (HDAC1, HDAC2, HDAC3) and weaker binding to HDAC6, as demonstrated via in vitro assays and in vivo blocking studies. Self-blocking experiments in non-human primates (NHPs) reduced total distribution volume (VT) by ~75%, confirming specific binding . Selectivity is further validated using cellular thermal shift assays (CETSA), which show thermal stabilization of HDAC1–3 in myocardial tissue at nanomolar concentrations . Methodological recommendation: Combine in vitro HDAC inhibition assays with in vivo PET-MR blocking studies to confirm tissue-specific target engagement.

Q. What standardized protocols are recommended for [11C]this compound PET-MR imaging in human studies?

Intravenous administration of ~150 MBq [11C]this compound with simultaneous PET-MR data acquisition over 60 minutes is standard. Time-activity curves should be generated for uptake kinetics, with regions of interest (ROIs) placed in anatomically validated areas (e.g., myocardium, skeletal muscle) . ECG and respiratory gating are critical to minimize motion artifacts in cardiac studies . Methodological note: Normalize brain uptake to a reference region (e.g., cerebellum) for neurodegenerative studies to account for inter-subject variability .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo off-target binding data for this compound be resolved?

While in vitro assays showed 24% dopamine transporter (DAT) inhibition at 50 nM this compound, in vivo studies using the DAT tracer [11C]β-CFT revealed no competitive binding at 1 mg/kg . Methodological recommendation: Use complementary tracers (e.g., [11C]β-CFT) in blocking studies to confirm or exclude off-target effects. Prioritize in vivo PET data over in vitro assays due to physiological relevance .

Q. What experimental designs optimize quantification of this compound’s pharmacokinetics and dose-response relationships?

Dose-response studies in rodents demonstrate a linear relationship (r=0.89) between this compound dose (0.001–2 mg/kg) and [11C]this compound uptake blockade . Pre-treatment timing (5 minutes prior to tracer injection) maximizes target engagement inhibition (40% reduction). Methodological note: Use time-activity curve slopes for kinetic modeling in species lacking arterial blood sampling (e.g., rats) .

Q. How does this compound’s uptake correlate with epigenetic regulation in hypertrophic vs. atrophic tissues?

Myocardial uptake of [11C]this compound is 8× higher than skeletal muscle (4.4 ± 0.6 vs. 0.54 ± 0.29 SUV), reflecting elevated HDAC1–3 expression in hypertrophic tissues. Conversely, skeletal muscle atrophy involves distinct HDAC isoforms . Methodological recommendation: Pair qPCR (for HDAC mRNA levels) with PET imaging to dissect tissue-specific epigenetic regulation .

Q. What statistical frameworks are robust for analyzing this compound PET data in neurodegenerative cohorts?

In Alzheimer’s disease (AD), use standardized uptake value ratios (SUVRs) normalized to cerebellum and adjust for covariates (e.g., amyloid-β, tau PET). Structural equation modeling (SEM) can quantify mediation effects of HDAC I availability on amyloid-driven atrophy . Methodological note: Apply false-discovery-rate (FDR) corrections for multi-region comparisons .

Data Interpretation and Contradiction Management

Q. How should researchers address variability in this compound’s blocking efficiency across HDAC inhibitors?

Co-administration of SAHA (a pan-HDAC inhibitor) reduces myocardial [11C]this compound uptake by 50%, but liver uptake increases due to non-specific binding . Methodological recommendation: Use paralog-specific inhibitors (e.g., HDAC1–3 inhibitors) in blocking studies to isolate target engagement.

Q. What controls are essential for interpreting [11C]this compound PET data in longitudinal studies?

Include baseline perfusion scans (e.g., [15O]H2O) to rule out vascular confounders. For neurodegenerative studies, co-register MRI to correct for atrophy-driven partial volume effects .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.